An In-depth Technical Guide to Pentafluorobenzylphosphonic Acid: Structure and Molecular Properties
An In-depth Technical Guide to Pentafluorobenzylphosphonic Acid: Structure and Molecular Properties
This guide provides a detailed examination of pentafluorobenzylphosphonic acid, a compound of significant interest in surface modification, catalysis, and materials science.[] It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of its core chemical and physical characteristics.
Introduction and Scientific Context
Pentafluorobenzylphosphonic acid belongs to the class of organophosphorus compounds, which are characterized by a carbon-phosphorus bond. Its structure is distinguished by two key functional moieties: a perfluorinated benzyl group and a phosphonic acid group. This unique combination imparts properties such as high thermal stability, chemical resistance, and strong surface-binding capabilities, particularly to metal oxides.
The rationale for employing a perfluorinated aromatic system lies in its strong electron-withdrawing nature. This electronic effect modulates the acidity of the phosphonic acid group and influences the molecule's self-assembly and interfacial behavior. Understanding the precise structure and molecular weight is fundamental for its application, as these properties dictate its reactivity, solubility, and interaction with other materials.
Chemical Structure and Identity
The systematic IUPAC name for this compound is (2,3,4,5,6-pentafluorophenyl)methylphosphonic acid.[] It is commonly identified by its CAS Number: 137174-84-6.[2]
The molecule's architecture consists of a central methylene (-CH2-) bridge connecting a pentafluorophenyl ring to a phosphonic acid group (-P(O)(OH)2).
Structural Elucidation
The key structural features are:
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Pentafluorophenyl Ring: A benzene ring where all five hydrogen atoms have been substituted with fluorine atoms. This perfluorination is the source of the molecule's unique electronic properties and stability.
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Methylene Linker: A flexible -CH2- group that covalently links the aromatic ring to the phosphorus atom.
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Phosphonic Acid Group: A phosphorus atom double-bonded to one oxygen atom and single-bonded to two hydroxyl (-OH) groups. This functional group is a diprotic acid and is crucial for the compound's ability to bind to surfaces and participate in hydrogen bonding.
The spatial arrangement and connectivity of these atoms are unambiguously defined by its canonical SMILES (Simplified Molecular-Input Line-Entry System) string: OP(O)(=O)Cc1c(F)c(F)c(F)c(F)c1F.
Visualization of Molecular Structure
To provide a clear visual representation of the atomic connectivity, the following diagram illustrates the structure of pentafluorobenzylphosphonic acid.
Caption: Molecular structure of pentafluorobenzylphosphonic acid.
Physicochemical Properties and Molecular Weight
The molecular properties of a compound are critical for experimental design, from calculating molar concentrations for solutions to interpreting mass spectrometry data. The fundamental physicochemical properties of pentafluorobenzylphosphonic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₅O₃P | [][3] |
| Average Molecular Weight | 262.07 g/mol | [][4] |
| Exact Mass | 261.98182179 Da | [3][4] |
| Appearance | White to light yellow solid/powder | |
| Melting Point | 228-233 °C | [5] |
Discussion of Molecular Weight vs. Exact Mass
For the practicing scientist, it is crucial to distinguish between molecular weight and exact mass.
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Molecular Weight (or Molar Mass): This value, 262.07 g/mol , is the weighted average of the masses of the naturally occurring isotopes of each element in the molecule.[][3][5] It is the standard value used for stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity.
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Exact Mass: This value, 261.98182179 Da, is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁹F, ³¹P).[3][4] The exact mass is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with high precision.
The significant fluorination of the molecule contributes substantially to its overall mass. The presence of five fluorine atoms is a defining characteristic that researchers can use for analytical confirmation, for instance, via ¹⁹F NMR spectroscopy.
Conclusion
Pentafluorobenzylphosphonic acid is a highly functionalized molecule whose utility is derived directly from its chemical structure. The combination of a perfluorinated aromatic ring and a phosphonic acid group creates a compound with robust stability and a strong affinity for surfaces. The precise molecular weight of 262.07 g/mol and exact mass of 261.98182179 Da are foundational data points for its quantitative application in research and development. This guide provides the core structural and physicochemical information necessary for scientists to effectively utilize this versatile compound in their work.
References
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LookChem. 2,3,4,5,6-Pentafluorobenzylphosphonic acid. [Link]
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PubChem. 2,3,4,5,6-Pentafluorobenzylphosphonic Acid. [Link]
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NextSDS. 2,3,4,5,6-Pentafluorobenzylphosphonic Acid — Chemical Substance Information. [Link]
